

Application Notes and Protocols for Pyrimidine Derivatives in Agrochemical Research

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Compound of Interest

Compound Name: 2-Pyrimidineacetic Acid

Cat. No.: B151167

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A comprehensive overview of the fungicidal, herbicidal, and plant growth regulatory applications of pyrimidine-based compounds.

While direct agrochemical applications of **2-pyrimidineacetic acid** are not extensively documented, its core pyrimidine structure is a vital scaffold in a diverse range of agrochemically active molecules. This document details the applications of various pyrimidine derivatives, providing insights into their biological activities, mechanisms of action, and protocols for their evaluation.

Fungicidal Applications of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a significant class of fungicides, with several commercial products used to control a broad spectrum of plant pathogenic fungi.[1][2][3] Their efficacy stems from various mechanisms of action, including the disruption of fungal cell membrane integrity and the inhibition of key metabolic pathways.[2]

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of selected pyrimidine derivatives against various plant pathogens.

Compound ID	Target Fungus	EC50 (µg/mL)	Reference Compound	EC50 of Reference (µg/mL)	Source
5o	Phomopsis sp.	10.5	Pyrimethanil	32.1	[4]
III-3	Botrytis cinerea	< 1.0	Pyrimethanil	> 1.0	[1]
III-3	Botrytis cinerea	< 1.0	Cyprodinil	> 1.0	[1]

Experimental Protocol: In Vitro Antifungal Bioassay (Poisoned Food Technique)

This protocol is a standard method for assessing the in vitro fungicidal activity of chemical compounds.[3][4][5]

1. Preparation of Test Compound Stock Solution:

- Dissolve a known weight of the pyrimidine derivative in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

2. Preparation of Poisoned Media:

- Autoclave Potato Dextrose Agar (PDA) medium and cool it to approximately 50-60°C.
- Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
- For the control, add an equivalent amount of the solvent (DMSO) without the test compound.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation:

- From a fresh, actively growing culture of the target fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.
- Aseptically place the mycelial disc at the center of each PDA plate (both treated and control).

4. Incubation:

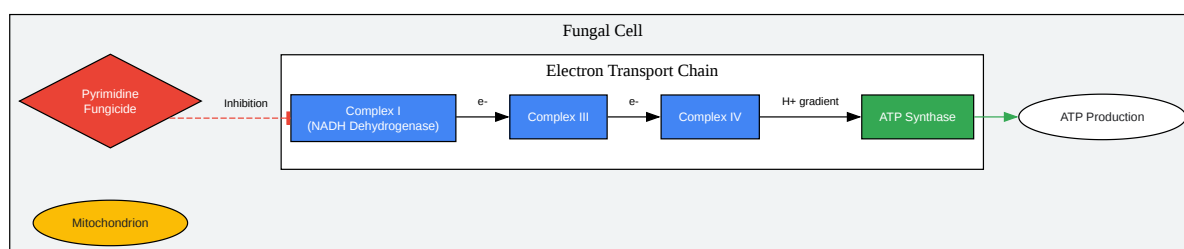
- Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition using the following formula:
- $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
- Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
- Determine the EC50 value (the concentration of the compound that inhibits 50% of the fungal growth) by probit analysis of the inhibition data at different concentrations.

Mechanism of Action: Fungal Respiration Inhibition

A key mode of action for some pyrimidine-based fungicides is the inhibition of mitochondrial respiration.



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Fungicidal Mechanism of Action

Herbicidal Applications of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of modern herbicides, targeting key enzymes in plant metabolic pathways.[6][7] These herbicides can be applied either pre- or post-emergence to control a wide range of broadleaf and grassy weeds.[8]

Quantitative Data on Herbicidal Activity

The table below presents the herbicidal efficacy of various pyrimidine derivatives against different weed species.

Compound ID	Weed Species	Application Rate (g a.i./ha)	Inhibition (%)	Application Type	Source
15c	Zinnia elegans	9.375	95	Post-emergence	[9]
15c	Abutilon theophrasti	9.375	95	Post-emergence	[9]
4aa	Resistant Descurainia sophia	0.235 - 0.94	High	Post-emergence	[10]
4bb	Resistant Ammannia arenaria	0.235 - 0.94	High	Post-emergence	[10]

Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay

This protocol outlines the general procedure for evaluating the herbicidal potential of pyrimidine derivatives.[8][10]

1. Plant Cultivation:

- Fill pots or trays with a suitable soil mix.
- Sow seeds of the target weed and crop species at an appropriate depth.
- Grow the plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

2. Pre-Emergence Application:

- Within 24 hours of sowing, spray the soil surface evenly with a solution of the test compound at various concentrations.
- Use a carrier solvent (e.g., acetone or a mixture with surfactants like Tween-80) and include a solvent-only control.

3. Post-Emergence Application:

- Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
- Spray the foliage of the plants with the test compound solution until runoff.

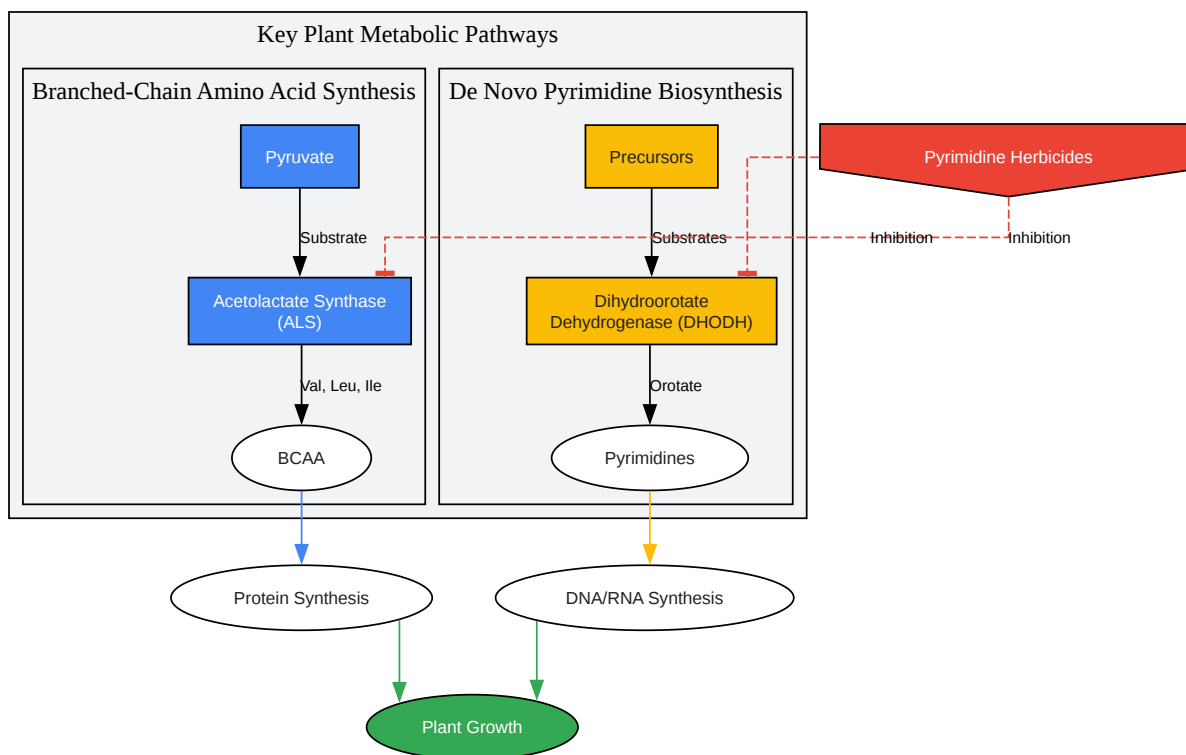
4. Evaluation:

- After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.
- Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
- For a more quantitative assessment, measure the fresh or dry weight of the aerial parts of the plants and calculate the percentage of growth inhibition relative to the control.

Mechanism of Action: Inhibition of Amino Acid and Pyrimidine Biosynthesis

Many pyrimidine-based herbicides function by inhibiting critical enzymes. Acetolactate synthase (ALS) inhibitors block the synthesis of branched-chain amino acids, while a newer class of herbicides inhibits dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis.

[6][11][12][13]



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Herbicidal Mechanisms of Action

Plant Growth Regulation Applications of Pyrimidine Derivatives

Certain pyrimidine derivatives have demonstrated phytohormone-like activity, promoting plant growth and development.[14][15][16] These compounds can influence root and shoot elongation, biomass production, and photosynthetic efficiency, showing potential as novel plant growth regulators.[16][17]

Quantitative Data on Plant Growth Regulatory Effects

The following table illustrates the growth-promoting effects of some pyrimidine derivatives on barley.

Compound Class	Plant	Parameter	Concentration	% Increase vs. Control	Source
Thioxopyrimidine derivatives	Barley	Shoot Length	10^{-6} M	Up to 12.42%	[17]
Thioxopyrimidine derivatives	Barley	Root Length	10^{-6} M	56.98% - 73.41%	[17]
Dihydroimidazo[1,2-c]pyrimidine	Tomato	Total Root Number	10^{-8} M	29% - 255%	[15]
Dihydroimidazo[1,2-c]pyrimidine	Tomato	Total Root Length	10^{-8} M	23% - 255%	[15]

Experimental Protocol: Seedling Growth Bioassay

This protocol is designed to evaluate the effect of pyrimidine derivatives on early plant growth.

1. Seed Sterilization and Germination:

- Surface sterilize seeds of the chosen plant species (e.g., barley, tomato) to prevent microbial contamination.
- Germinate the seeds on moist filter paper in Petri dishes in the dark for a few days.

2. Treatment Application:

- Prepare aqueous solutions of the pyrimidine derivatives at various concentrations (e.g., 10^{-6} M, 10^{-7} M, 10^{-8} M). Include a distilled water control and positive controls with known plant hormones like Indole-3-acetic acid (IAA).

- Transfer uniformly germinated seedlings to new Petri dishes or hydroponic systems containing the respective treatment solutions.

3. Growth Conditions:

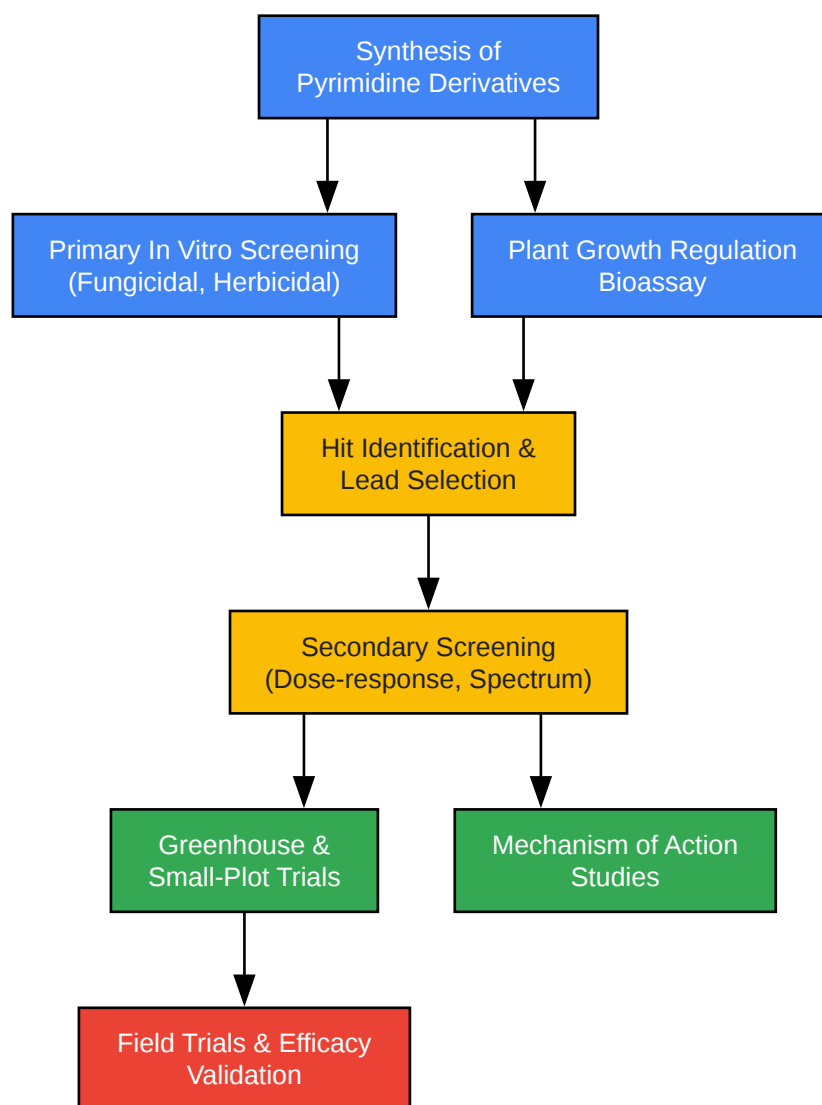
- Maintain the seedlings in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-24 days).

4. Data Measurement:

- After the treatment period, carefully remove the seedlings and measure the following parameters:
 - Shoot length (from the base to the tip of the longest leaf).
 - Root length (the length of the primary root).
 - Number of roots.
 - Fresh and dry biomass.
- Calculate the percentage increase in growth parameters compared to the control group.

Workflow for Agrochemical Screening of Pyrimidine Derivatives

The following diagram illustrates a typical workflow for the discovery and evaluation of new pyrimidine-based agrochemicals.



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Agrochemical Discovery Workflow

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